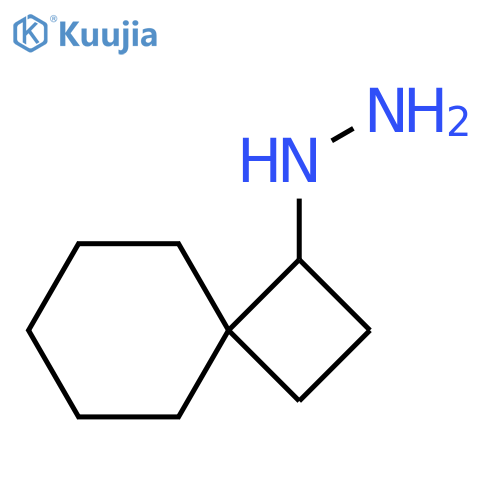Cas no 1592281-85-0 ({spiro3.5nonan-1-yl}hydrazine)
スピロ[3.5]ノナン-1-イルヒドラジンは、特異的なスピロ環構造を有するヒドラジン誘導体です。その剛直な骨格構造により、高い立体選択性と反応性を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、複雑な環状化合物の構築や不斉合成において優れた性能を発揮し、有機合成化学分野で注目されています。分子内のヒドラジン基は求核剤として働くため、カルボニル化合物との縮合反応やヘテロ環合成に適しています。また、脂溶性が高く、生体関連分子の修飾にも応用可能です。

{spiro3.5nonan-1-yl}hydrazine structure
商品名:{spiro3.5nonan-1-yl}hydrazine
CAS番号:1592281-85-0
MF:C9H18N2
メガワット:154.252622127533
CID:5244917
{spiro3.5nonan-1-yl}hydrazine 化学的及び物理的性質
名前と識別子
-
- Hydrazine, spiro[3.5]non-1-yl-
- {spiro3.5nonan-1-yl}hydrazine
-
- インチ: 1S/C9H18N2/c10-11-8-4-7-9(8)5-2-1-3-6-9/h8,11H,1-7,10H2
- InChIKey: OSVPYTUEAOLEBM-UHFFFAOYSA-N
- ほほえんだ: N(C1C2(CCCCC2)CC1)N
{spiro3.5nonan-1-yl}hydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-291826-1.0g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 1.0g |
$986.0 | 2023-03-01 | ||
| Enamine | EN300-291826-5.0g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 5.0g |
$2587.0 | 2023-03-01 | ||
| Enamine | EN300-291826-5g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 5g |
$2587.0 | 2023-09-06 | ||
| Enamine | EN300-291826-10.0g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 10.0g |
$3253.0 | 2023-03-01 | ||
| Enamine | EN300-291826-2.5g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 2.5g |
$2043.0 | 2023-09-06 | ||
| Enamine | EN300-291826-10g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 10g |
$3253.0 | 2023-09-06 | ||
| Enamine | EN300-291826-1g |
{spiro[3.5]nonan-1-yl}hydrazine |
1592281-85-0 | 1g |
$986.0 | 2023-09-06 |
{spiro3.5nonan-1-yl}hydrazine 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1592281-85-0 ({spiro3.5nonan-1-yl}hydrazine) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
